molecular formula C11H17NO B1360348 N-(2-Methoxyethyl)-2,6-xylidine CAS No. 50563-55-8

N-(2-Methoxyethyl)-2,6-xylidine

Cat. No.: B1360348
CAS No.: 50563-55-8
M. Wt: 179.26 g/mol
InChI Key: OTKGPBKVICJCOU-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2,6-xylidine is an organic compound that belongs to the class of xylidines, which are derivatives of xylene. This compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom of the xylidine structure. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)-2,6-xylidine typically involves the reaction of 2,6-xylidine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyethyl)-2,6-xylidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted xylidines.

Scientific Research Applications

N-(2-Methoxyethyl)-2,6-xylidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-2,6-xylidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-Methoxyethyl)-p-nitroaniline
  • N-(2-Acetoxyethyl)-p-nitroaniline
  • Poly(N,N-bis(2-methoxyethyl)acrylamide)

Comparison: N-(2-Methoxyethyl)-2,6-xylidine is unique due to its specific structure and the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in specific industrial and research contexts.

Properties

CAS No.

50563-55-8

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(2-methoxyethyl)-2,6-dimethylaniline

InChI

InChI=1S/C11H17NO/c1-9-5-4-6-10(2)11(9)12-7-8-13-3/h4-6,12H,7-8H2,1-3H3

InChI Key

OTKGPBKVICJCOU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NCCOC

Canonical SMILES

CC1=C(C(=CC=C1)C)NCCOC

Key on ui other cas no.

50563-55-8

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.0 g (0.0161 mole) of 2,6-dimethyl-cyclohex-2-en-1-one, 50 ml of toluene, 1.8 g (0.024 mole) of 2-methoxyethylamine and 0.5 g of palladium on charcoal (5%) are heated with a starting pressure of 17 bars (7 bars propylene and 10 bars nitrogen) for 10 hours at 180° C. After cooling, the catalyst is filtered off and the filter residue is washed with ether and toluene. The solvent is evaporated off to leave 1.0 g of crude N-(2-methoxyethyl)-2,6-dimethylaniline, from which is obtained, by distillation in high vacuum, 0.4 g (13% of theory) of pure N-(2-methoxyethyl)-2,6-dimethylaniline; b.p. 61°-62° C./ 0.1 Torr.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a quartz tube 30 cm in length and 0.5 cm in diameter, which is arranged vertically and surrounded by a heating jacket, 2 ml of this catalyst are activated at 130° C., in the manner described in Example 2, and then heated to 275° C. under hydrogen. At 275° C., 1.21 g of 2,6-dimethylaniline, 1.52 g of 2-methoxyethanol and 0.67 N1 of hydrogen are then passed, per hour, under normal pressure, through the reactor from top to bottom. The mixture which issues from the reactor is condensed and worked up by distillation.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
2 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

In an adiabatic reactor, 100 ml of a copper oxide/chromium oxide catalyst (molar ratio CuO:Cr2O3 =2:1) containing 1.5% by weight of palladium are activated in the manner described in Example 2 and heated in the stream of hydrogen to 275° C. 60.6 g (0.5 mol) of 2,6-dimethylaniline, 76 g (1.0 mol) of 2-methoxyethanol and 67.2 N1 (3mols) of hydrogen are then passed, at 275° C. and under a pressure of 4 bars (absolute), through the catalyst bed. The reaction mixture which issues from the reactor is condensed and worked up by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60.6 g
Type
reactant
Reaction Step Two
Quantity
76 g
Type
reactant
Reaction Step Three
Quantity
3 mol
Type
reactant
Reaction Step Four
Name
copper oxide chromium oxide
Quantity
100 mL
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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